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molecular formula C5H4F3NO B3058630 1-Isocyanato-1-(trifluoromethyl)cyclopropane CAS No. 905994-33-4

1-Isocyanato-1-(trifluoromethyl)cyclopropane

Cat. No. B3058630
M. Wt: 151.09
InChI Key: XZDYKHMQWQNTIN-UHFFFAOYSA-N
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Patent
US08481732B2

Procedure details

A mixture of 1-(trifluoromethyl)cyclopropanecarboxylic acid (13 mg, 0.084 mmol) (Oakwood, Cat. #013181), diphenylphosphonic azide (36 uL, 0.17 mmol) and triethylamine (18 uL, 0.13 mmol) in toluene (0.5 mL) was refluxed overnight. The mixture was concentrated under reduced pressure to afford the crude product which was used directly for next step without further purification.
Quantity
13 mg
Type
reactant
Reaction Step One
Name
diphenylphosphonic azide
Quantity
36 μL
Type
reactant
Reaction Step One
Quantity
18 μL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:10])([F:9])[C:3]1(C(O)=O)[CH2:5][CH2:4]1.C1C=CC(OP([O:23][C:24]2C=CC=CC=2)(N=[N+]=[N-])=O)=CC=1.C([N:32](CC)CC)C>C1(C)C=CC=CC=1>[N:32]([C:3]1([C:2]([F:1])([F:9])[F:10])[CH2:4][CH2:5]1)=[C:24]=[O:23]

Inputs

Step One
Name
Quantity
13 mg
Type
reactant
Smiles
FC(C1(CC1)C(=O)O)(F)F
Name
diphenylphosphonic azide
Quantity
36 μL
Type
reactant
Smiles
C1=CC=C(C=C1)OP(=O)(N=[N+]=[N-])OC2=CC=CC=C2
Name
Quantity
18 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)C1(CC1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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